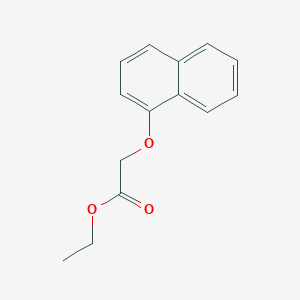

Ethyl 2-(naphthalen-1-yloxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-naphthalen-1-yloxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-2-16-14(15)10-17-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLLBKYQSRBNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60872023 | |

| Record name | Ethyl [(naphthalen-1-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41643-81-6 | |

| Record name | Ethyl [(naphthalen-1-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Aspects of Ethyl 2 Naphthalen 1 Yloxy Acetate Transformations

Reactions of the Ester Functional Group

The ester functional group in ethyl 2-(naphthalen-1-yloxy)acetate is a key site for nucleophilic acyl substitution reactions. These transformations allow for the modification of the ester into other important functional groups such as carboxylic acids, different esters, and amides.

Hydrolysis to 2-(naphthalen-1-yloxy)acetic Acid

The ester linkage of this compound can be readily cleaved through hydrolysis to yield its corresponding carboxylic acid, 2-(naphthalen-1-yloxy)acetic acid. This reaction can be catalyzed by either an acid or a base.

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the ethoxide ion as the leaving group. A final protonation step yields the carboxylic acid.

In an acidic environment, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by a water molecule. columbia.edu Subsequent proton transfer and elimination of an ethanol (B145695) molecule result in the formation of the final carboxylic acid product. The acid, 2-(naphthalen-1-yloxy)acetic acid, serves as a crucial building block for further synthetic elaborations.

Table 1: Hydrolysis of this compound

| Catalyst | General Conditions | Product |

|---|---|---|

| Acid (e.g., H₂SO₄) | Aqueous solution, heat | 2-(naphthalen-1-yloxy)acetic acid |

Transesterification Processes

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol, effectively converting one ester into another. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases and is typically performed using the desired alcohol as the solvent to drive the equilibrium toward the product. masterorganicchemistry.com

Base-Catalyzed Transesterification : An alkoxide (e.g., methoxide, RO⁻) acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. The original ethoxide group is then eliminated, yielding a new ester. This process is an equilibrium, and using the replacing alcohol as the solvent ensures a high concentration of the nucleophile. masterorganicchemistry.com

Acid-Catalyzed Transesterification : The reaction is initiated by the protonation of the carbonyl oxygen, enhancing its electrophilicity. The new alcohol then attacks the carbonyl carbon. After a series of proton transfer steps, the original ethanol group is eliminated, and deprotonation of the new carbonyl oxygen gives the final transesterified product. masterorganicchemistry.combiofueljournal.com

This process is valuable for modifying the properties of the molecule, for instance, by introducing a different alkyl chain.

Amidation with Hydrazine (B178648) Hydrate (B1144303) to Form Acetohydrazides

The ester group of this compound is susceptible to nucleophilic attack by hydrazine hydrate (H₂NNH₂·H₂O), a strong nucleophile. researchgate.net This reaction, a form of aminolysis, displaces the ethoxy group to form 2-(naphthalen-1-yloxy)acetohydrazide. researchgate.netnih.gov The reaction is typically carried out by refluxing the ester with hydrazine hydrate in a solvent such as ethanol. researchgate.netnih.gov

The resulting acetohydrazide is a stable, crystalline solid and a key intermediate for synthesizing a wide array of heterocyclic compounds and other derivatives. nih.gov The presence of the -NHNH₂ group provides a new reactive site for further chemical modifications, particularly condensation reactions. researchgate.net

Reactivity at the α-Carbon of the Ester Moiety

The α-carbon, the carbon atom situated between the ether oxygen and the carbonyl group, possesses acidic protons. The removal of one of these protons by a suitable base generates a carbanion known as an enolate, which is stabilized by resonance with the adjacent carbonyl group. This enolate is a potent nucleophile, enabling the formation of new carbon-carbon bonds. masterorganicchemistry.comvanderbilt.edu

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base, Azetidinone Formation)

While the α-carbon can be reactive, a more common synthetic route involves the intermediate formed in section 3.1.3, the 2-(naphthalen-1-yloxy)acetohydrazide. This hydrazide is a cornerstone for building more complex molecular architectures.

Schiff Base (Hydrazone) Formation : The terminal amino group of 2-(naphthalen-1-yloxy)acetohydrazide readily undergoes condensation reactions with the carbonyl group of various aldehydes and ketones. researchgate.net This acid-catalyzed reaction eliminates a molecule of water to form a hydrazone, which contains a C=N double bond. These hydrazones, a class of Schiff bases, are significant for their biological activities and as intermediates for further synthesis. researchgate.netnih.govnih.gov

Azetidinone Formation : Azetidinones, also known as β-lactams, are four-membered cyclic amides. A common method for their synthesis is the Staudinger cycloaddition. mdpi.com In this context, the Schiff bases (imines) derived from the acetohydrazide can react with a ketene (B1206846). The ketene is typically generated in situ from an acyl chloride (which can be prepared from 2-(naphthalen-1-yloxy)acetic acid) in the presence of a tertiary amine like triethylamine. The [2+2] cycloaddition between the imine and the ketene yields the β-lactam ring, a core structure in many important pharmaceutical compounds. mdpi.com

Table 2: Synthesis of Derivatives from 2-(naphthalen-1-yloxy)acetohydrazide

| Reactant | Reaction Type | Product Class |

|---|---|---|

| Aromatic Aldehyde/Ketone | Condensation | Schiff Base (Hydrazone) |

Exploitation of Enolate Chemistry for Carbon-Carbon Bond Formation

The acidity of the α-protons in this compound allows for the formation of an ester enolate. vanderbilt.edu Due to the relatively low acidity of these protons compared to ketones, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically required for complete deprotonation. masterorganicchemistry.comvanderbilt.edu

Once formed, the enolate anion is a powerful carbon-based nucleophile. It can participate in various reactions to form new carbon-carbon bonds. A primary example is the alkylation reaction, where the enolate attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 mechanism. masterorganicchemistry.com This reaction attaches a new alkyl group to the α-carbon, providing a direct method for extending the carbon framework of the molecule. The choice of base, solvent, and temperature is crucial to control the reaction and avoid side reactions like self-condensation. vanderbilt.edupharmacy180.com

Reactivity of the Naphthalene (B1677914) Ring System

The reactivity of the naphthalene ring in this compound is significantly influenced by the presence of the 1-oxyacetate substituent. This group modifies the electron density distribution across the bicyclic aromatic system, thereby directing the outcome of various chemical transformations.

Electrophilic Aromatic Substitution Reactions on 1-Naphthyloxy Derivatives

The ether linkage at the C1 position of the naphthalene ring in this compound makes the naphthalene system an activated substrate for electrophilic aromatic substitution (SEAr) reactions. The oxygen atom donates electron density to the ring system through resonance, thereby increasing its nucleophilicity. wikipedia.org Generally, in electrophilic substitutions on naphthalene, the attack at the α-position (C1, C4, C5, C8) is kinetically favored over the β-position (C2, C3, C6, C7) because the corresponding carbocation intermediate is better stabilized by resonance. wordpress.comyoutube.com Specifically, the α-attack results in an intermediate that can be represented by more resonance structures that retain a complete benzene (B151609) ring, which is energetically favorable. wordpress.comyoutube.com

For 1-substituted naphthalenes containing an activating group, such as the 1-naphthyloxy moiety, electrophilic attack is directed primarily to the C2 and C4 positions of the substituted ring. The directing effect of the substituent plays a crucial role in determining the regioselectivity of the reaction.

| Position of Attack | Relative Stability of Intermediate | Expected Product |

| C2 (ortho) | Stabilized by resonance with the oxygen atom | Major/Minor Isomer |

| C4 (para) | Stabilized by resonance with the oxygen atom | Major/Minor Isomer |

| Other positions | Less stabilization of the intermediate | Minor or trace products |

The outcome of specific electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, on 1-naphthyloxy derivatives is a result of the interplay between the inherent reactivity of the naphthalene core and the directing influence of the 1-oxyacetate group. For instance, in related systems like 1-naphthol (B170400), electrophilic substitution shows a preference for the ortho and para positions. stackexchange.com The chlorination of 1-naphthol can lead to a variety of substituted products, including those arising from substitution at the 2- and 4-positions. rsc.org

Oxidative and Reductive Transformations of the Naphthalene Moiety

The naphthalene ring system in this compound can undergo both oxidative and reductive transformations, although the conditions required for these reactions can be harsh.

Oxidative Transformations: The oxidation of the naphthalene core typically requires strong oxidizing agents. For unsubstituted naphthalene, oxidation with agents like acidic potassium permanganate (B83412) (KMnO4) can lead to the cleavage of one of the rings, yielding phthalic acid. wordpress.com In the case of substituted naphthalenes, the substituent can influence the site of oxidation. An activating group, like the 1-naphthyloxy substituent, would increase the electron density of the ring it is attached to, making it more susceptible to oxidation compared to the unsubstituted ring. wordpress.com The chlorination of 1-naphthol, a related compound, can result in the formation of 1-oxo-1,4-dihydronaphthalenes and 1-oxo-1,2-dihydronaphthalenes, indicating that under certain oxidative conditions, the aromaticity of the ring can be disrupted. rsc.org

Reductive Transformations: Reduction of the naphthalene moiety can be achieved through various methods, including catalytic hydrogenation or using dissolving metal reductions (e.g., Birch reduction). These reactions typically reduce one of the rings of the naphthalene system, leading to the formation of tetralin (1,2,3,4-tetrahydronaphthalene) derivatives. The specific ring that is reduced can depend on the nature of the substituent and the reaction conditions.

Detailed Mechanistic Investigations of C-O Bond Formation and Cleavage

The carbon-oxygen ether linkage in this compound is a key functional group, and understanding the mechanisms of its formation and cleavage is crucial for the synthetic manipulation of this molecule.

Reductive Elimination Mechanisms in Transition Metal Catalysis

The cleavage of the C-O bond in aryl ethers like this compound can be achieved through transition metal-catalyzed processes. A key step in many of these catalytic cycles is reductive elimination. nih.gov In this process, a transition metal complex containing both an aryl group and an alkoxide group can eliminate the corresponding aryl ether, with the metal center being reduced in its oxidation state. youtube.comyoutube.com

For example, a palladium(II) complex bearing a naphthalen-1-yloxy ligand and another organic ligand could undergo reductive elimination to form an ether and a palladium(0) species. nih.gov The rate and efficiency of this reductive elimination step are influenced by several factors, including the nature of the ligands on the metal center and the electronic properties of the aryl and alkoxide groups. acs.orgacs.org

Factors Influencing Reductive Elimination:

| Factor | Effect on Reductive Elimination Rate |

|---|---|

| Electron-donating ligands | Generally slow down the reaction |

| Sterically hindered ligands | Can accelerate the reaction by relieving steric strain youtube.comacs.org |

The thermolysis of palladium aryl alkoxide complexes has been directly observed to lead to C-O reductive elimination, forming aryl ethers. acs.org Kinetic studies have shown that these reactions can proceed through both alkoxide-dependent and alkoxide-independent pathways. acs.org

Nucleophilic Attack Pathways and Bond Formation Energetics

The formation of the C-O bond in this compound typically occurs via a nucleophilic substitution reaction. A common method is the Williamson ether synthesis, where a naphthoxide nucleophile attacks an electrophilic ethyl haloacetate. Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to the formation of aryl ethers. nih.govacs.org

In these catalytic systems, the proposed mechanism often involves the oxidative addition of an aryl halide to a low-valent transition metal (e.g., Pd(0)), followed by reaction with an alcohol or alkoxide, and finally, reductive elimination to form the aryl ether and regenerate the catalyst. nih.govyoutube.com

The energetics of the C-O bond formation are a critical aspect. The reaction is generally thermodynamically favorable. The precise pathway and the activation energies involved can be influenced by the choice of catalyst, ligands, solvent, and the nature of the reactants.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

High-Resolution Spectroscopic Techniques for Structural Confirmation

A combination of high-resolution spectroscopic methods is employed to unequivocally confirm the structure of ethyl 2-(naphthalen-1-yloxy)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and Two-Dimensional (2D) Correlation Spectroscopies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) protons of the ethoxy group, and the methyl protons of the ethoxy group are observed. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of adjacent functional groups. For instance, the protons on the naphthalene ring will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the aromatic ring current. The methylene protons of the ester group are deshielded by the adjacent oxygen atom and typically appear around δ 4.2 ppm, while the methyl protons of the ethyl group are found further upfield around δ 1.3 ppm. youtube.comchemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. docbrown.info Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the ester group is characteristically found at a low field (around δ 168-175 ppm). The carbon atoms of the naphthalene ring appear in the aromatic region (δ 110-150 ppm), and the carbons of the ethyl group are observed in the upfield region. docbrown.info

Two-dimensional (2D) correlation spectroscopies , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to assign which protons are adjacent to one another. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the carbon skeleton.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Naphthalene H | 7.0 - 8.5 | 110 - 150 |

| O-CH₂ (Methylene) | ~4.2 | ~61 |

| CH₃ (Methyl) | ~1.3 | ~14 |

| C=O (Carbonyl) | - | 168 - 175 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting the vibrational frequencies of its bonds.

The FTIR spectrum of this compound will exhibit several characteristic absorption bands. A strong, sharp peak typically appears in the region of 1735-1750 cm⁻¹ , which is indicative of the C=O (carbonyl) stretching vibration of the ester functional group. pressbooks.pub The presence of the naphthalene ring is confirmed by C=C aromatic ring stretching vibrations in the range of 1500-1600 cm⁻¹ and C-H aromatic stretching just above 3000 cm⁻¹ . The C-O stretching vibrations of the ether linkage and the ester group will produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹ . researchgate.netresearchgate.net Alkane C-H stretching from the ethyl group will be observed around 2850-2960 cm⁻¹ . pressbooks.pub

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C=C (Aromatic) | Stretch | 1500 - 1600 |

| C-H (Aromatic) | Stretch | > 3000 |

| C-O (Ether & Ester) | Stretch | 1000 - 1300 |

| C-H (Alkane) | Stretch | 2850 - 2960 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within the molecule, particularly within the naphthalene chromophore.

The UV-Vis absorption spectrum of this compound is dominated by the π-π* transitions of the naphthalene ring system. Naphthalene itself exhibits characteristic absorption bands, and the substitution with the ethoxyacetate group can cause a slight shift in the position and intensity of these bands (a bathochromic or red shift). researchgate.net The spectrum typically shows strong absorptions in the ultraviolet region, with maxima that can be used for quantitative analysis. nih.gov

Fluorescence spectroscopy provides information about the emission of light from the excited electronic states of the molecule. The naphthalene moiety is known to be fluorescent. The fluorescence spectrum of this compound will show emission bands at longer wavelengths than its absorption bands. The quantum yield and lifetime of the fluorescence can be influenced by the substituent and the solvent environment.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular ion's mass, allowing for the determination of the elemental formula (C₁₄H₁₄O₃). researchgate.net The molecular weight of this compound is 230.26 g/mol . cymitquimica.com

In electron ionization mass spectrometry (EI-MS) , the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. nih.gov Common fragmentation pathways for this compound would likely involve the cleavage of the ester group, loss of the ethyl group, and fragmentation of the ether linkage, leading to characteristic fragment ions that can be used to confirm the structure. researchgate.netwvu.edu

Advanced Chromatographic and Separation Methodologies for Purity Profiling

To ensure the purity of this compound, advanced chromatographic techniques are essential for separating the target compound from any starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for purity assessment. In HPLC, a suitable stationary phase (e.g., C18) and mobile phase are used to achieve separation based on the differential partitioning of the components. A UV detector is often used for quantification. chemmethod.com

Gas chromatography , particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for both separating and identifying volatile impurities. The retention time in the GC provides a measure of the compound's identity, while the mass spectrum of each eluting peak confirms its structure. pku.edu.cn The purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (UV/VIS, MS, CAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. The effectiveness of HPLC is significantly enhanced by employing a variety of detectors, each providing unique and complementary information.

UV/VIS Detection: The naphthalene moiety in this compound contains a chromophore, making it readily detectable by a UV/VIS detector. thermofisher.comthermofisher.com This method is particularly useful for quantitative analysis, provided that a reference standard is available for calibration. thermofisher.com For compounds lacking a strong chromophore, chemical derivatization can be employed to improve UV detectability. mdpi.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides structural information by determining the mass-to-charge ratio of the analyte. This is invaluable for confirming the identity of this compound and for identifying potential impurities or degradation products. thermofisher.com

Charged Aerosol Detection (CAD): CAD is a universal detector that is not dependent on the analyte having a chromophore. thermofisher.comchromatographyonline.com It is particularly useful for detecting non-volatile and semi-volatile compounds. nih.gov The near-uniform response of CAD allows for quantification without the need for individual reference standards for every compound, which is advantageous when analyzing complex mixtures or searching for unknown impurities. thermofisher.com

A multi-detector approach, combining UV/VIS, MS, and CAD, offers a comprehensive analysis. thermofisher.comnih.gov This setup allows for the detection of a wide range of chemical structures, from the target compound to unexpected impurities, ensuring a thorough characterization of the sample. thermofisher.com

Table 1: Comparison of HPLC Detection Systems for this compound

| Detector | Principle | Advantages for this compound | Limitations |

| UV/VIS | Measures the absorption of UV-Visible light by the analyte. | Good for quantification due to the naphthalene chromophore. | Requires a reference standard for accurate quantification. Not suitable for impurities lacking a chromophore. |

| MS | Measures the mass-to-charge ratio of ionized molecules. | Provides structural information for identity confirmation and impurity identification. | Can be less quantitative than UV/VIS without appropriate standards. |

| CAD | Nebulizes the eluent and detects charged aerosol particles. | Universal detection for non- and semi-volatile compounds. Allows for quantification without specific reference standards. | Response can be nonlinear and affected by mobile phase composition. |

Gas Chromatography (GC) for Volatile Components and Residual Solvents Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. embrapa.brresearchgate.net In the context of this compound, GC is primarily used to identify and quantify residual solvents from the synthesis process and to detect any volatile impurities. chromatographyonline.com

The synthesis of this compound may involve solvents such as ethanol (B145695) or acetone. It is critical to ensure that these solvents are removed to an acceptable level in the final product. GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides the necessary sensitivity and selectivity for this analysis. researchgate.net

Table 2: Potential Volatile Components and Residual Solvents in this compound Analysis by GC

| Compound | Potential Source | Analytical Purpose |

| Ethanol | Reagent or recrystallization solvent. | Quantification of residual solvent. |

| Acetone | Reaction solvent. | Quantification of residual solvent. |

| Ethyl Chloroacetate (B1199739) | Reactant in synthesis. | Detection of unreacted starting material. |

| β-Naphthol | Reactant in synthesis. bcrec.id | Detection of unreacted starting material. |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of a sample. nih.gov In the synthesis of this compound, TLC is an invaluable tool for monitoring the progress of the reaction. nih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to visually track the consumption of reactants and the formation of the product. nih.gov

The separated spots on the TLC plate can be visualized under UV light, owing to the fluorescent nature of the naphthalene ring. The difference in the retention factor (Rf) values between the starting materials (e.g., β-naphthol and ethyl bromoacetate) and the product, this compound, allows for a clear assessment of the reaction's completion. bcrec.id

Quantitative Analytical Techniques for Material Characterization

Beyond chromatographic methods, several other quantitative techniques are essential for the comprehensive characterization of this compound, ensuring its identity, purity, and quality.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen) present in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed chemical formula, C₁₄H₁₄O₃. chemspider.com This comparison serves as a crucial verification of the compound's empirical formula. github.iolibretexts.org

For this compound (C₁₄H₁₄O₃), the theoretical elemental composition is:

Carbon (C): 73.02%

Hydrogen (H): 6.13%

Oxygen (O): 20.85%

A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Karl Fischer Coulometric Titration for Water Content Determination

The presence of water can affect the stability and reactivity of a chemical compound. Karl Fischer titration is the most widely used method for the determination of water content in a sample. labicom.cz For samples with very low water content, the coulometric method is preferred due to its high sensitivity and accuracy. merckmillipore.comxylemanalytics.com

In this technique, the sample is dissolved in a suitable solvent, and the water present reacts with the Karl Fischer reagent. aquaenergyexpo.com The amount of water is determined by the amount of iodine consumed in the reaction, which is generated electrochemically. xylemanalytics.com The procedure involves placing the Karl Fischer reagent in the titration cell, titrating the solvent to dryness, and then injecting a precisely weighed amount of the this compound sample. sigmaaldrich.com

Thermogravimetric Analysis (TGA) for Non-Volatile Impurities

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. libretexts.orgwisc.edu It is a valuable tool for assessing the thermal stability of a compound and for detecting the presence of non-volatile impurities. For "this compound," TGA can provide insights into its decomposition profile and help to quantify any residual non-volatile materials from its synthesis or purification process.

Detailed Research Findings:

Based on the analysis of these related compounds, a hypothetical TGA profile for pure "this compound" would be expected to show a single-step decomposition at a high temperature, likely above 250°C. The presence of non-volatile impurities, such as inorganic salts or residual starting materials from synthesis, would manifest as a residual mass at the end of the analysis, after the complete decomposition of the organic compound.

Hypothetical TGA Data for this compound:

| Temperature Range (°C) | Weight Loss (%) | Observation |

| Ambient to ~250 | < 1% | Loss of any residual volatile solvents. |

| ~250 - 400 | ~99% | Major decomposition of the ester. |

| > 400 | < 1% | Residual mass, indicating non-volatile impurities. |

This table is a hypothetical representation based on the thermal behavior of similar aromatic esters and naphthalene derivatives.

Methodologies for Enantiomeric Purity Assessment (where applicable for chiral derivatives)

"this compound" itself is an achiral molecule and therefore does not exist as enantiomers. However, many of its derivatives, particularly those with a chiral center introduced into the acetate (B1210297) or naphthalene moiety, are chiral and require methods for assessing their enantiomeric purity. The determination of enantiomeric excess (e.e.) is critical in fields such as pharmaceuticals and agrochemicals, where different enantiomers can exhibit distinct biological activities.

Several powerful analytical techniques are employed for the enantiomeric separation and quantification of chiral compounds related to "this compound."

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs):

Chiral HPLC is a cornerstone technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including arylpropionic acid derivatives, which are structurally related to potential chiral derivatives of "this compound." nih.govnih.gov

Key Research Findings for Related Compounds:

Arylpropionic Acid Derivatives: The separation of enantiomers of several arylpropionic acid derivatives has been successfully achieved using polysaccharide-based chiral HPLC columns with normal-phase eluents. nih.gov The choice of the chiral selector, mobile phase composition, and temperature can influence the elution order of the enantiomers. nih.gov

Sulfoxide-Containing Drugs: A systematic study on the chiral separation of sulfoxide-containing drugs, some of which possess structural similarities to potential naphthalene-based chiral compounds, demonstrated the effectiveness of Chiralpak® and Chiralcel® columns. mdpi.com The enantiomeric excess of the separated isomers was confirmed to be greater than 99%. mdpi.com

Indirect Separation: An alternative approach involves the derivatization of the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers can then be separated on a standard achiral HPLC column. chiralpedia.com

Table: Examples of Chiral HPLC Methods for Related Compounds

| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Reference |

| Arylpropionic Acid Derivatives | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) | Normal-phase (e.g., hexane/isopropanol) | nih.gov |

| Sulfoxide (B87167) Drugs | Chiralpak AD-H, Chiralcel OD-H, Chiralpak AS-H | n-Hexane/Ethanol | mdpi.com |

| Acidic Compounds | CHIRALPAK QN-AX and QD-AX (anion exchanger) | Supercritical Fluid Chromatography (SFC) with CO2 and modifiers | chiraltech.com |

Capillary Electrophoresis (CE) with Chiral Selectors:

Capillary electrophoresis is another powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.govcapes.gov.br In chiral CE, a chiral selector is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, their separation.

Key Research Findings for Related Compounds:

Aryloxypropionic Acids: Vancomycin has been used as a chiral selector in CE for the enantioseparation of aryloxypropionic acid herbicides. nih.gov

General Pharmaceuticals: Proteins, such as α1-acid glycoprotein, can be used as chiral selectors in a technique called affinity capillary electrophoresis (ACE) for the separation of various drug enantiomers. sigmaaldrich.com

2-Arylpropionic Acid Derivatives: Trimethyl-β-cyclodextrin has been employed as a chiral selector for the analysis of 2-arylpropionic acid derivative enantiomers by CE. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating or Derivatizing Agents:

NMR spectroscopy can also be used to determine enantiomeric excess. researchgate.net This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.netnih.gov

Chiral Solvating Agents (CSAs): CSAs form transient diastereomeric complexes with the enantiomers in solution. These complexes have different NMR spectra, allowing for the quantification of each enantiomer. semanticscholar.org

Chiral Derivatizing Agents (CDAs): CDAs react with the enantiomers to form stable diastereomers, which will have distinct signals in the NMR spectrum. researchgate.net

Computational Chemistry and Theoretical Investigations of Ethyl 2 Naphthalen 1 Yloxy Acetate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Orbitals (HOMO/LUMO), and Charge Distribution

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on ethyl 2-(naphthalen-1-yloxy)acetate would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data, such as that obtained from X-ray crystallography for similar molecules like its isomer, ethyl (naphthalen-2-yloxy)acetate. researchgate.net

Once the optimized geometry is obtained, the electronic properties can be analyzed. Key among these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the location of the most energetic electrons and is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system.

LUMO: This is the lowest energy orbital that is unoccupied and represents the molecule's ability to accept electrons. The LUMO is likely distributed over the carbonyl group of the ester and the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. biomedres.us For instance, in a study on Naproxen, another naphthalene-containing compound, the HOMO-LUMO gap was calculated to be 4.4665 eV, providing a measure of its chemical reactivity. biomedres.us Similar calculations for this compound would quantify its stability.

Furthermore, DFT calculations can map the distribution of electron density, revealing the charge distribution across the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which highlights regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). For this molecule, negative potential would be expected around the oxygen atoms of the ether and carbonyl groups, while the hydrogen atoms of the ethyl group would exhibit positive potential.

Computational Prediction of Spectroscopic Parameters (e.g., Theoretical 13C NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters, which is invaluable for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts.

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict its 13C NMR spectrum. The predicted chemical shifts can then be compared to experimentally obtained spectra to confirm the molecular structure. Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects or conformational dynamics not fully captured in the gas-phase calculation. While a specific predicted spectrum for this compound is not published, the methodology is standard for organic molecules. np-mrd.orgrsc.org

Table 1: Illustrative Theoretical vs. Experimental Data for a Related Compound (Note: This data is for demonstrative purposes to show how such a table would be constructed and does not represent this compound)

| Parameter | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| Bond Length (Å) | DFT/B3LYP | C1-O1: 1.375 | C1-O1: 1.372 researchgate.net |

| Bond Angle (°) | DFT/B3LYP | C1-O1-C11: 118.5 | C1-O1-C11: 117.9 researchgate.net |

| HOMO-LUMO Gap (eV) | DFT/B3LYP | 4.50 | Not Applicable |

| 13C NMR Shift (ppm) | GIAO/DFT | C=O: 170.1 | C=O: 169.5 |

Mechanistic Probes through Computational Modeling

Computational modeling is a powerful asset for elucidating the step-by-step processes of chemical reactions. By mapping the energy landscape of a reaction, chemists can identify the most likely pathways, intermediates, and transition states.

Elucidation of Reaction Pathways and Transition States for Synthetic Transformations

The synthesis of this compound is typically achieved through the Williamson ether synthesis, involving the reaction of naphthalen-1-ol with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), in the presence of a base. Another route is the esterification of 2-(naphthalen-1-yloxy)acetic acid.

Computational chemistry can model these entire reaction pathways. For the Williamson synthesis, the process would involve:

Reactant Modeling: Optimizing the geometries of the naphthalen-1-olate anion (formed by deprotonation of naphthalen-1-ol by a base) and ethyl chloroacetate.

Transition State Search: Locating the transition state structure for the nucleophilic attack of the naphtholate on the alpha-carbon of ethyl chloroacetate. This is the highest energy point along the reaction coordinate and determines the reaction's activation energy.

Product Modeling: Optimizing the geometry of the final product, this compound, and the chloride anion.

By calculating the energies of the reactants, transition state, and products, a complete energy profile can be constructed, providing a quantitative understanding of the reaction's feasibility and kinetics. Similar computational studies on the synthesis of other ethers have successfully mapped out such reaction coordinates. walisongo.ac.id

Exploration of Carbon-Oxygen Bond Forming Mechanisms

The key step in the Williamson synthesis of this compound is the formation of the ether C-O bond. This occurs via a bimolecular nucleophilic substitution (SN2) mechanism. walisongo.ac.id

Computational modeling can provide a detailed picture of this mechanism. The transition state would show the partial formation of the new C-O bond between the naphthalen-1-olate oxygen and the acetate's alpha-carbon, and the simultaneous partial breaking of the C-Cl bond. DFT calculations can precisely determine the geometry of this transition state, including the bond lengths of the forming and breaking bonds. The calculated activation energy barrier provides a theoretical measure of the reaction rate. These theoretical investigations can explore factors influencing the reaction, such as the choice of solvent and the nature of the leaving group (e.g., Cl vs. Br), by modeling the reaction in different environments.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations are excellent for static properties and reaction pathways, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), explore the dynamic behavior of molecules over time.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between all atoms using a classical force field. Newton's equations of motion are then solved iteratively to simulate the movement of each atom over a period of time, typically nanoseconds to microseconds.

These simulations can reveal:

Conformational Flexibility: How the molecule flexes and rotates in solution, particularly the torsion angles around the ether linkage and the ester group.

Solvent Interactions: How solvent molecules arrange around the solute and the nature of their interactions (e.g., hydrogen bonding).

Dynamic Processes: MD can be used to sample the initial conformations for a reaction or to understand how a molecule might approach a biological target. For example, studies have used MD simulations to understand how conformational flexibility influences the chemoselectivity of an enzyme-catalyzed C-N or C-C bond formation. nih.gov

By combining quantum mechanical calculations with molecular dynamics simulations, a comprehensive theoretical understanding of this compound's chemical and physical behavior can be achieved, from its electronic structure to its dynamic interactions in a condensed phase.

Conformational Analysis and Dynamics of Aryloxyacetate Structures

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that arise from rotation about single bonds. These studies are crucial for understanding a molecule's physical properties and its interactions with its environment.

In the solid state, the molecule adopts a relatively planar structure. A critical parameter is the dihedral angle between the plane of the naphthalene ring system and the plane of the acetate (B1210297) side chain; for the 2-yloxy isomer, this angle is approximately 9.00°. This small angle indicates that the side chain does not project perpendicularly from the ring but lies nearly coplanar with it.

Furthermore, the ethoxy group of the ester adopts an extended conformation. The torsion angle that defines this arrangement (C-O-C-C) is reported to be 176.0°, which is very close to the 180° of a fully extended (anti-periplanar) conformation. This suggests a low-energy arrangement that minimizes steric strain within the side chain. In the crystal packing of this isomer, no specific directional interactions beyond standard van der Waals forces are observed.

These findings suggest that this compound likely also prefers a conformation where the acetate side chain is largely coplanar with the naphthalene ring to maximize electronic conjugation and minimize steric hindrance. The dynamics of the molecule in solution would involve rotation around the C-O and C-C single bonds, leading to a variety of transient conformations, though the low-energy, extended forms are expected to predominate.

| Parameter | Value (for Ethyl 2-(naphthalen-2-yloxy)acetate) | Description |

| Crystal System | Triclinic | A crystal system characterized by three unequal axes and three unequal angles. |

| Space Group | Pī | The arrangement of symmetry elements in the crystal. |

| Dihedral Angle | 9.00 (14)° | The angle between the naphthalene ring system and the acetate side chain. |

| C-O-C-C Torsion Angle | 176.0 (3)° | The torsion angle of the ethoxy group, indicating an extended conformation. |

Table 1: Selected crystallographic data for the structural isomer Ethyl 2-(naphthalen-2-yloxy)acetate, providing insight into the likely conformation of aryloxyacetate structures.

Structure-Reactivity Relationship Studies (excluding biological activity correlations)

Structure-reactivity relationship studies in chemistry aim to correlate a molecule's structural features with its chemical reactivity, such as the rate of a reaction. For an ester like this compound, a primary reaction of interest is hydrolysis—the cleavage of the ester bond by water, which can be catalyzed by an acid or a base. youtube.comresearchgate.net

The kinetics of ester hydrolysis are highly dependent on the electronic and steric properties of the substituent groups attached to the carbonyl functional group. researchgate.net The general mechanism for base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon.

Electronic Effects: The naphthalen-1-yloxy group is an aryloxy group. The oxygen atom can donate electron density to the aromatic ring via resonance, but the ring itself is generally considered to be electron-withdrawing (inductive effect). This electronic balance influences the electrophilicity of the carbonyl carbon. A more electrophilic carbon will react faster with nucleophiles.

Steric Effects: The rate of reaction is also governed by steric hindrance around the reaction center. researchgate.net The bulky naphthalen-1-yloxy group presents a significant steric barrier to the incoming nucleophile compared to a simpler ester like ethyl acetate. This steric crowding can hinder the approach of the nucleophile to the carbonyl carbon, thereby slowing the rate of hydrolysis.

While specific kinetic data for the hydrolysis of this compound is not available in the searched literature, a qualitative comparison can be made. Compared to ethyl acetate, the hydrolysis of this compound would be expected to be significantly slower due to the substantial steric hindrance imposed by the naphthalene moiety. The difference in reactivity between the naphthalen-1-yloxy and naphthalen-2-yloxy isomers would be more subtle, likely depending on the precise steric environment each isomer presents to the carbonyl group.

| Compound | Substituent Group | Key Structural Factor(s) | Expected Relative Rate of Hydrolysis |

| Ethyl Acetate | Acetoxy (CH₃COO-) | Small, minimal steric hindrance. | Fast (Reference) |

| Ethyl Phenylacetate | Phenylacetoxy (C₆H₅CH₂COO-) | Phenyl group is one carbon removed from the carbonyl, moderate steric effect. | Slower |

| This compound | Naphthalen-1-yloxy (C₁₀H₇O-) | Large, bulky aromatic group directly attached to the ester oxygen, creating significant steric hindrance around the carbonyl group. | Slowest |

Table 2: A qualitative structure-reactivity relationship table illustrating the expected impact of steric hindrance from different substituent groups on the relative rate of hydrolysis.

Advanced Research Applications and Future Directions for Ethyl 2 Naphthalen 1 Yloxy Acetate

Role as a Key Synthetic Intermediate

The utility of Ethyl 2-(naphthalen-1-yloxy)acetate as a synthetic building block stems from the distinct reactivity of its constituent parts. The naphthalene (B1677914) core provides a rigid, electron-rich scaffold, while the ethyl acetate (B1210297) moiety offers a site for facile chemical modification.

Precursor for the Synthesis of Complex Organic Molecules

The naphthalene ring system is a prevalent feature in a wide array of biologically active natural products, pharmaceuticals, and organic ligands. researchgate.net Consequently, intermediates like this compound, which provide a straightforward entry to this scaffold, are of high value to synthetic chemists. The compound serves as a precursor through several reactive pathways.

The ester group can be readily hydrolyzed to its corresponding carboxylic acid, naphthalen-1-yloxyacetic acid, or reduced to form naphthalen-1-yloxyethanol. This acid functionality is particularly useful, as it can be converted into a variety of other functional groups or used to couple the naphthalene moiety to other molecules, such as in the formation of amides or more complex esters. Furthermore, the aromatic naphthalene ring itself can undergo substitution reactions, allowing for the introduction of additional functional groups to build molecular complexity. This versatility enables its use in the synthesis of intricate molecules, including potential new pharmaceuticals and agrochemicals. For instance, the naphthalene framework is a key component in novel naphthalene-chalcone hybrids investigated for their anticancer and antimicrobial properties. nih.gov

Table 1: Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation/Hydrolysis | Base or Acid Catalysis | Naphthalen-1-yloxyacetic acid |

| Reduction | Reducing Agents (e.g., LiAlH₄) | 2-(Naphthalen-1-yloxy)ethanol |

Building Block for Functional Materials (e.g., Naphthalene-based Organic Semiconductors)

The application of this compound extends beyond discrete molecules into the realm of materials science. The naphthalene unit is a well-known chromophore with desirable electronic and photophysical properties, making it an attractive component for functional organic materials. The compound can act as a foundational building block, where the naphthalene moiety is incorporated into larger polymeric or supramolecular architectures.

These naphthalene-based materials are explored for applications such as organic semiconductors, dyes, and plastics. openpr.com Research into organosilanes, for example, has shown that incorporating aromatic groups like naphthalene can lead to a red shift in UV absorption and enhance σ–π mixing, which are crucial properties for developing energy materials and chemosensors. nih.gov The ability to synthesize and functionalize molecules like this compound is essential for tuning the properties of these advanced materials at the molecular level.

Fundamental Chemical Investigations

The structure of this compound makes it an excellent model system for studying fundamental chemical principles, particularly those related to aromaticity, photophysics, and reaction mechanisms.

Studies on Aromaticity and Photophysical Properties of Naphthalene-Containing Ethers

Naphthalene-containing compounds are known for their distinct photophysical behaviors, including strong fluorescence. ias.ac.in Ethers incorporating the naphthalene moiety are frequently used as subjects in studies of photoinduced electron transfer (PET), exciplex formation, and the effects of molecular structure on emission properties. ias.ac.inacs.org

In related systems like naphthalene-linked crown ethers, research has shown that fluorescence from the naphthalene unit can be quenched through mechanisms such as efficient spin-orbit coupling or PET from a nearby donor group to the naphthalene moiety. ias.ac.in Studies on naphthalene-bridged disilanes reveal that the presence of the aromatic group causes a red shift in absorption spectra, indicating extended electronic conjugation within the molecule. nih.gov The photophysical properties of such systems are highly dependent on factors like solvent polarity and the specific arrangement of atoms. nih.govresearchgate.net These investigations provide deep insights into how energy and electrons are transferred within molecules, knowledge that is critical for designing molecular sensors, switches, and components for optoelectronic devices.

Table 2: Photophysical Phenomena in Naphthalene-Containing Ethers and Related Compounds

| Phenomenon | Description | Relevance |

|---|---|---|

| Fluorescence | Emission of light from an excited electronic state. | The naphthalene core is a strong fluorophore. |

| Photoinduced Electron Transfer (PET) | Electron transfer from a donor to an acceptor moiety upon light absorption. ias.ac.inacs.org | Can lead to fluorescence quenching and charge separation. ias.ac.in |

| Excimer Formation | Formation of an excited-state dimer between two aromatic molecules. acs.org | Leads to a characteristic, red-shifted emission. |

Exploration of Ether Linkage Stability and Reactivity in Diverse Chemical Environments

The aryloxyacetate structure contains an ether linkage (Aryl-O-CH₂), which is a point of significant chemical interest. Generally, ethers are known to be relatively unreactive, particularly towards bases. youtube.com However, the stability and reactivity of this specific linkage are subjects of detailed study. The synthesis of this compound itself, often achieved through the reaction of a naphthol with an ethyl haloacetate under basic conditions (a variation of the Williamson ether synthesis), provides information about the conditions under which the ether bond is formed and is stable. Studies on the synthesis of its isomer, ethyl 2-(naphthalen-2-yloxy)acetate, using techniques like phase-transfer catalysis, have been used to investigate reaction kinetics and mechanisms in detail. bcrec.idresearchgate.net

Conversely, the ether linkage can be broken. Acid-catalyzed cleavage is a characteristic reaction of ethers, proceeding through either an SN1 or SN2 mechanism depending on the structure of the substrates. youtube.com Understanding the precise conditions required to form and cleave the ether bond in aryloxyacetates is crucial for its application as a synthetic intermediate and for predicting its stability in various chemical environments, from industrial processes to biological systems.

Emerging Research Avenues in Naphthalene and Aryloxyacetate Chemistry

The fields of naphthalene and aryloxyacetate chemistry are continuously evolving, with researchers pushing the boundaries of synthesis and application. One significant emerging trend is the use of light to control chemical reactions. Recent research has demonstrated tunable photocycloadditions of naphthalene derivatives to create highly complex, multi-ring structures under visible light, offering new strategies for complex molecule synthesis. acs.org Furthermore, advances in photocatalysis are enabling new methods for the functionalization of aromatic systems. researchgate.net

In parallel, the aryloxyacetate motif continues to find new life in the field of bioactive molecules. The discovery of novel and potent auxin herbicides, structurally related to aryloxyacetates, highlights the ongoing potential of this chemical class in agrochemistry. nih.gov In medicinal chemistry, related structures like ethyl-2-(4-aminophenoxy)acetate are being developed as key synthons for a new class of dual-action hypoglycemic agents, demonstrating the continued relevance of aryloxyacetates in the design of next-generation therapeutics. mdpi.com These research avenues suggest a bright future for compounds like this compound, positioning them at the intersection of photochemistry, materials science, and the development of complex, functional molecules.

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of ether linkages, a key structural feature in this compound, often involves harsh reaction conditions and the use of hazardous solvents. Modern synthetic chemistry is increasingly focused on developing greener, more efficient methods. For the synthesis of related compounds like ethyl 2-(naphthalen-2-yloxy)acetate, research has demonstrated the effectiveness of ultrasonically promoted synthesis under solid-liquid phase transfer catalysis conditions. bcrec.idresearchgate.net This approach significantly enhances the reaction rate compared to conventional methods. bcrec.idresearchgate.net

The use of ultrasound in chemical synthesis provides the necessary activation energy through acoustic cavitation, often leading to shorter reaction times, higher yields, and milder conditions. Phase transfer catalysis, on the other hand, facilitates the reaction between reactants in different phases (e.g., a solid and a liquid), eliminating the need for harsh, and often toxic, solvents that can dissolve all reactants. The application of these green chemistry principles to the synthesis of this compound could lead to more environmentally benign and economically viable production processes. iolcp.com

Future research in this area will likely focus on the use of even more sustainable solvents, such as ionic liquids or deep eutectic solvents, and the development of reusable catalysts to further minimize the environmental impact of the synthesis. The goal is to create a process that is not only efficient but also aligns with the principles of green chemistry, reducing waste and energy consumption.

Table 1: Comparison of Synthetic Methods for Aryloxyacetates

| Method | Conditions | Advantages | Disadvantages |

| Conventional Synthesis | High temperatures, organic solvents | Well-established | Use of hazardous materials, high energy consumption |

| Ultrasonically Promoted PTC | Ultrasound irradiation, phase transfer catalyst | Increased reaction rate, milder conditions, higher yields bcrec.idresearchgate.net | Specialized equipment required |

| Microwave-Assisted Synthesis | Microwave irradiation | Rapid heating, shorter reaction times | Potential for localized overheating |

Utilization in Supramolecular Chemistry and Self-Assembled Systems

The planar and aromatic nature of the naphthalene ring in this compound makes it an excellent building block for supramolecular chemistry and the construction of self-assembled systems. Supramolecular assemblies are complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

Naphthalene derivatives are known to form ordered structures through π-π stacking, where the electron-rich aromatic rings stack on top of each other. The substituent group, in this case, the ethyl acetate moiety, can influence the geometry and stability of these assemblies. By modifying this group, it is possible to tune the self-assembly process and create materials with specific properties.

The study of how solvent composition affects the stability and dynamics of supramolecular polymers offers insights into controlling their assembly and disassembly. nih.gov For instance, the ratio of a good solvent to a poor solvent can determine whether a cooperative (nucleated) or isodesmic (non-nucleated) growth mechanism occurs. nih.gov This control over the self-assembly process is crucial for the development of "smart" materials that can respond to environmental stimuli. The principles of solvent-dependent self-assembly could be applied to systems involving this compound to create responsive gels, liquid crystals, or other functional materials.

Future research will likely explore the incorporation of this compound into more complex supramolecular architectures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), to create materials with applications in gas storage, separation, and catalysis.

Advanced Catalyst Design for Selective Functionalization

The naphthalene core of this compound offers multiple positions for further chemical modification or functionalization. The development of catalysts that can selectively target a specific C-H bond on the naphthalene ring is a significant area of research. nih.govresearchgate.net This regioselective functionalization allows for the precise synthesis of complex molecules without the need for protecting groups and multiple synthetic steps. nih.gov

Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have shown great promise in directing the functionalization of naphthalene derivatives. researchgate.netresearchgate.netnih.gov The existing ether oxygen in this compound can act as a directing group, influencing the position of the new functional group. By carefully designing the catalyst and its ligands, it is possible to achieve high selectivity for a desired position on the naphthalene ring. researchgate.net

For example, strategies involving transition metal-catalyzed C-H activation can enable the introduction of various functional groups at positions that are traditionally difficult to access. acs.org The development of such catalytic systems for the selective functionalization of this compound would open up new avenues for creating novel compounds with potentially interesting biological or material properties.

Future directions in this field include the design of more efficient and selective catalysts, including the use of earth-abundant metals to replace precious metals, and the development of enantioselective functionalization reactions to create chiral naphthalene derivatives.

Computational Design and Prediction of Novel Naphthalene-Based Structures

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. doi.org These methods allow for the prediction of the properties and reactivity of molecules before they are synthesized in the lab, saving time and resources. ijpsjournal.com For naphthalene-based structures like this compound, computational tools can be used to design novel derivatives with desired electronic, optical, or biological properties. mdpi.com

Density Functional Theory (DFT) calculations, for example, can predict molecular geometries, vibrational frequencies, and electronic properties, such as the HOMO-LUMO gap, which is crucial for understanding a molecule's reactivity and its potential use in electronic devices. aip.orgnih.govmdpi.com Molecular docking simulations can be used to predict how a naphthalene derivative might interact with a biological target, such as an enzyme or a receptor, which is a key step in structure-based drug design. acs.orgnih.gov

By using computational screening, researchers can evaluate a large library of virtual naphthalene-based compounds and identify the most promising candidates for synthesis and experimental testing. rsc.org This in silico approach accelerates the discovery of new materials and therapeutic agents.

The future of this field lies in the development of more accurate and efficient computational methods, including the use of machine learning and artificial intelligence to predict the properties and synthetic accessibility of novel naphthalene-based structures. nih.gov This will enable the rational design of complex molecules with tailored functions.

Table 2: Computationally Predicted Properties of Naphthalene Derivatives

| Property | Computational Method | Application |

| Molecular Geometry | DFT, Molecular Mechanics | Understanding 3D structure and steric effects mdpi.com |

| Electronic Properties (HOMO/LUMO) | DFT, Time-Dependent DFT | Predicting reactivity and suitability for electronic devices mdpi.comnih.gov |

| Binding Affinity | Molecular Docking | Drug design and discovery acs.orgnih.gov |

| Solubility | DFT, COSMO-RS | Predicting behavior in different solvents aip.org |

Q & A

Q. Key Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| K₂CO₃, DMF, 70°C | 85 | ≥98 |

| NaH, THF, 50°C | 72 | 95 |

How does the electronic nature of the naphthyloxy group influence the reactivity of the ester moiety in nucleophilic substitutions?

Advanced Research Question

The electron-rich naphthyloxy group stabilizes the ester carbonyl via resonance, reducing its electrophilicity. This necessitates stronger nucleophiles (e.g., Grignard reagents) or catalytic activation (e.g., Lewis acids like BF₃·Et₂O) for reactions such as transesterification or hydrolysis. Computational studies (DFT) show a 15–20% decrease in electrophilicity compared to unsubstituted acetates .

Q. Mechanistic Insight :

- Resonance stabilization : Delocalization of the naphthyloxy lone pairs into the ester carbonyl reduces partial positive charge.

- Steric effects : The bulky naphthalene ring hinders nucleophilic attack at the ester carbonyl, requiring longer reaction times .

What spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

Basic Research Question

1H NMR :

- Naphthalene protons : Multiplet at δ 7.2–8.3 ppm (aromatic region).

- Ethoxy group : Triplet at δ 1.3 ppm (CH₃) and quartet at δ 4.2 ppm (CH₂) .

- OCH₂CO : Singlet at δ 4.6 ppm.

Q. IR :

- Strong C=O stretch at 1740–1760 cm⁻¹.

- Aromatic C-O-C stretch at 1250–1270 cm⁻¹ .

Q. Mass Spectrometry (ESI-MS) :

- [M+H]+ peak at m/z 245.1 (calculated for C₁₄H₁₄O₃) .

What challenges arise in resolving crystallographic data for naphthalene-based esters, and how can SHELX programs address these?

Advanced Research Question

Naphthalene derivatives often exhibit twinned crystals or disorder due to planar stacking. SHELXL (via OLEX2) enables:

Q. Case Study :

- Ethyl 2-{(2Z)-2-[(1-naphthylsulfonyl)imino]ethyl}acetate : SHELXL refinement reduced R₁ from 0.12 to 0.05 using 4872 reflections .

How can computational methods predict the regioselectivity of reactions involving this compound?

Advanced Research Question

DFT calculations (B3LYP/6-31G*) reveal preferential attack at the ester carbonyl over the naphthyloxy oxygen due to lower activation energy (ΔΔG‡ = 8–10 kcal/mol). For example, in hydrolysis:

- Nucleophilic attack at carbonyl : ΔG‡ = 22.3 kcal/mol.

- Attack at naphthyloxy oxygen : ΔG‡ = 30.5 kcal/mol .

Q. Software Tools :

- Gaussian 16 for energy profiling.

- Multiwfn for electron density analysis.

What are the common impurities or byproducts formed during the synthesis of this compound, and how can they be mitigated?

Basic Research Question

Major impurities :

- Unreacted 1-naphthol : Detectable via TLC (Rf = 0.3 in hexane:EtOAc 8:2). Remove via aqueous NaOH wash .

- Di-substituted byproducts : Minimize by limiting ethyl chloroacetate to 1.1 equivalents .

Q. Purification :

- Column chromatography (SiO₂, hexane:EtOAc 9:1 → 7:3 gradient).

- Recrystallization in ethanol yields >99% purity .

What strategies are employed to analyze contradictory data between theoretical calculations and experimental results for this compound's reactivity?

Advanced Research Question

Discrepancies (e.g., predicted vs. observed hydrolysis rates) are resolved via:

Solvent effect modeling : Include explicit solvent molecules (e.g., water) in DFT calculations.

Kinetic isotope effects (KIE) : Compare kH/kD to validate transition-state structures .

In situ NMR : Monitor reaction progress to identify unaccounted intermediates .

Example : Computed hydrolysis rate (3.2 × 10⁻⁴ s⁻¹) vs. experimental (1.8 × 10⁻⁴ s⁻¹) was reconciled by including hydrogen-bonding networks in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.